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Compound of Interest

Compound Name: Dimethyl methylphosphonite

CAS No.: 20278-51-7

Cat. No.: B1598377 Get Quote

Executive Summary & Chemical Identity
Dimethyl methylphosphonite (CAS: 20278-51-7) is an organophosphorus compound

featuring a phosphorus atom in the +3 oxidation state bonded directly to a methyl group and

two methoxy groups.[1]

Primary Utility in Drug Dev: It serves as a crucial precursor for introducing

methylphosphonate linkages into DNA/RNA backbones. These non-ionic linkages resist

nuclease degradation, a key property for antisense therapeutics.

Reactivity Profile: Unlike its stable P(V) analogs, the P(III) center is highly nucleophilic,

making it prone to oxidation and capable of rapid Arbuzov rearrangements.
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Feature Dimethyl methylphosphonite
Dimethyl methylphosphonate

(DMMP)

Formula

Phosphorus State P(III) (Trivalent) P(V) (Pentavalent)

Geometry Trigonal Pyramidal Tetrahedral

Key Property
High Nucleophilicity (Lone

Pair)
High Stability (P=O[1] Bond)

Role Synthetic Intermediate / Ligand
Solvent / Flame Retardant /

Simulant

Comparative Analysis of Structural Analogs
The following matrix compares Dimethyl methylphosphonite with its three most relevant

analogs for researchers designing synthetic pathways or seeking alternative reagents.

Table 1: Comparative Properties Matrix
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Compound Structure
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Technical Insights for Selection
Reaction Rate: If your synthesis relies on the Michaelis-Arbuzov reaction (e.g., converting an

alkyl halide to a phosphonate), Dimethyl methylphosphonite reacts faster than Trimethyl

phosphite due to the electron-donating inductive effect of the P-Methyl group, which

increases the nucleophilicity of the phosphorus lone pair.

Lipophilicity Tuning: For drug candidates requiring higher membrane permeability,

substituting the methyl ester (Dimethyl) with the ethyl homolog (Diethyl methylphosphonite)

increases lipophilicity (

) without significantly altering the electronic reaction parameters.

Stability: All P(III) phosphonites are moisture-sensitive. If handling difficulty is a bottleneck,

Dimethyl phenylphosphonite offers a trade-off: it is less hygroscopic but also less

nucleophilic due to steric hindrance and phenyl ring electron withdrawal.
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Deep Dive: The Arbuzov Reactivity
The defining characteristic of Dimethyl methylphosphonite in drug synthesis is its ability to

transform from a P(III) ester to a thermodynamically stable P(V) phosphonate. This mechanism

is the foundation for creating bio-stable drug backbones.

Mechanism: The Michaelis-Arbuzov Rearrangement
The reaction proceeds via a nucleophilic attack of the phosphorus lone pair onto an

electrophile (

), forming a phosphonium intermediate, followed by de-alkylation.

Dimethyl methylphosphonite
(P-Lone Pair Donor)

Quasi-Phosphonium Salt
[Me-P+(OMe)2-R] X-

Step 1: Nucleophilic Attack

Alkyl Halide (R-X)

Nucleophilic Attack
(X- attacks O-Me)

Step 2: De-alkylation

Methylphosphonate
(P=O Bond Formed)

Methyl Halide (Me-X)

Click to download full resolution via product page

Figure 1: The Michaelis-Arbuzov rearrangement pathway transforming Dimethyl
methylphosphonite into a stable phosphonate drug precursor.

Experimental Protocols
Protocol A: Synthesis of Dimethyl Methylphosphonite
Context: Commercial supplies of P(III) reagents can degrade. Fresh synthesis is recommended

for critical GMP steps.

Reagents:

Methylphosphonous dichloride (

)

Methanol (Anhydrous)
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Triethylamine (

) (Base scavenger)

Diethyl ether or Hexane (Solvent)

Methodology:

Setup: Flame-dry a 3-neck round-bottom flask equipped with an addition funnel, inert gas

inlet (

or

), and a mechanical stirrer.

Solvation: Charge flask with

(1.0 eq) and anhydrous ether (0.5 M concentration). Cool to 0°C.

Addition: Mix Methanol (2.2 eq) and Triethylamine (2.2 eq) in a separate vessel. Add this

mixture dropwise to the flask over 60 minutes. Critical: Exothermic reaction; maintain temp <

5°C to prevent oxidation or polymerization.

Filtration: A white precipitate (

) will form immediately. Stir for 2 hours at room temperature. Filter under inert atmosphere
(Schlenk frit) to remove salts.

Purification: Concentrate the filtrate under reduced pressure. Distill the residue under

vacuum (approx. 40-50°C at 20 mmHg).

Validation: Product is a colorless liquid.

NMR: Singlet at

ppm (Characteristic of P(III)).

Purity Check: Absence of peak at

ppm (indicates oxidation to Phosphonate).
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Protocol B: Conversion to Methylphosphonate
(Arbuzov)
Context: Standard procedure for creating phosphonate mimics.

Methodology:

Mix Dimethyl methylphosphonite (1.2 eq) with the target Alkyl Halide (1.0 eq).

Catalysis: If the halide is unreactive, add catalytic NaI (Finkelstein condition).

Heating: Heat neat or in Toluene to 100-120°C.

Monitoring: Monitor by

NMR. The peak will shift from ~185 ppm (Reactant) to ~30-40 ppm (Product).

Workup: Remove excess phosphonite and methyl halide byproduct via vacuum distillation.

Safety & Handling (E-E-A-T)
1. Pyrophoricity & Flammability: Dimethyl methylphosphonite is a P(III) species with a high

vapor pressure. While not strictly pyrophoric like trimethylphosphine, it is highly flammable and

can auto-oxidize exothermically in air.

Protocol: Always handle under Nitrogen or Argon. Use syringe/septum techniques for

transfer.

2. Toxicity: Organophosphorus esters are potent neurotoxins (cholinesterase inhibitors).

Warning: The metabolite/analog DMMP (Phosphonate) is a nerve agent simulant because it

mimics the structure of Sarin. Treat the Phosphonite precursor with the same level of caution

(fume hood, double gloves).

3. Hydrolysis: Contact with water generates Methylphosphonous acid and Methanol.

Storage: Store over activated 4Å molecular sieves in a sealed Schlenk flask at 4°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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